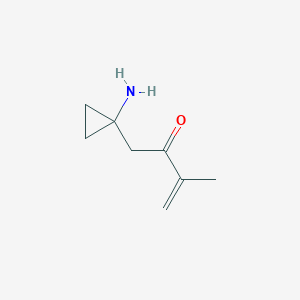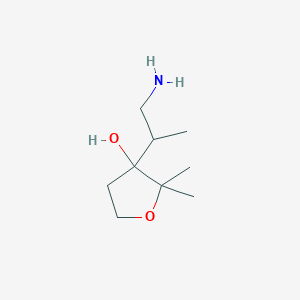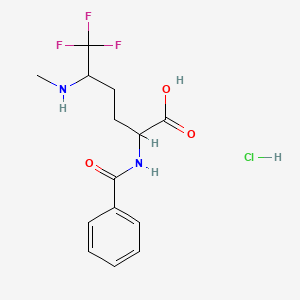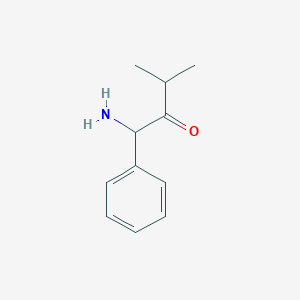
5-(Bromomethyl)-2-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-methylheptane is an organic compound characterized by a bromomethyl group attached to the fifth carbon of a 2-methylheptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylheptane typically involves the bromination of 2-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform. The bromination occurs selectively at the fifth carbon due to the stability of the resulting radical intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature and reagent control, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-methylheptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of alcohols, ethers, and amines, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using bases such as potassium tert-butoxide or sodium ethoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetone.
Major Products Formed
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxide ions.
Amines: Formed from nucleophilic substitution with ammonia or amines.
Alkenes: Formed from elimination reactions.
Carboxylic Acids: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-methylheptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-methylheptane in chemical reactions involves the formation of a reactive intermediate, typically a carbocation or a radical, depending on the reaction conditions. The bromomethyl group acts as a leaving group, facilitating the formation of the intermediate, which then undergoes further transformation based on the nature of the nucleophile or base present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-2-methylheptane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less reactive due to the weaker leaving ability of the chlorine atom.
5-(Iodomethyl)-2-methylheptane: Contains an iodomethyl group, which is more reactive than the bromomethyl group due to the better leaving ability of iodine.
5-(Hydroxymethyl)-2-methylheptane: Contains a hydroxymethyl group, making it more polar and less reactive in nucleophilic substitution reactions.
Uniqueness
5-(Bromomethyl)-2-methylheptane is unique due to the optimal reactivity of the bromomethyl group, which balances between the reactivity of iodomethyl and chloromethyl groups. This makes it a versatile intermediate in various chemical transformations.
Eigenschaften
Molekularformel |
C9H19Br |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
BFOICBCEZLDTID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)






